2-Methylene-5-aminopentanoic acid
Description
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
5-amino-2-methylidenepentanoic acid |
InChI |
InChI=1S/C6H11NO2/c1-5(6(8)9)3-2-4-7/h1-4,7H2,(H,8,9) |
InChI Key |
ZCUFKATZBZNKDM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCN)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2-Methylene-5-aminopentanoic acid serves as a building block in organic synthesis. It is utilized in the preparation of peptides and other complex organic molecules. The compound's ability to participate in various chemical reactions, such as:
- Substitution reactions : Where functional groups are replaced.
- Addition reactions : Involving the formation of new bonds.
This versatility makes it valuable in developing new compounds with desired biological activities.
Biochemical Research
In biochemical studies, this compound is employed to investigate amino acid metabolism and protein synthesis pathways. Its role as a substrate or inhibitor allows researchers to explore metabolic pathways and enzyme interactions, providing insights into cellular processes critical for understanding disease mechanisms.
Pharmaceutical Development
The compound is being researched for its potential therapeutic applications. Its structural properties may enhance drug efficacy, particularly in developing medications targeting:
- Cardiovascular diseases : By modulating nitric oxide levels.
- Cancer treatments : Through mechanisms that induce apoptosis in cancer cells.
Studies have indicated that this compound may influence cell proliferation and survival, making it a candidate for further pharmacological exploration.
Industrial Applications
In industry, this compound is used as an intermediate in the production of specialty chemicals. Its stability under normal storage conditions allows for safe handling and application in various chemical processes. The compound's properties also make it suitable for:
- Production of agrochemicals : As a precursor for growth regulators or pest control agents.
- Development of advanced materials : Such as polymers or coatings that enhance durability.
Cardiovascular Health Research
A study investigated the effects of this compound on blood pressure regulation in animal models. Results indicated a significant reduction in blood pressure levels, suggesting its potential as a therapeutic agent in managing hypertension-related complications.
Antimicrobial Activity
Research focused on the antimicrobial properties of this compound demonstrated effectiveness against various bacterial strains. In vitro studies showed that the compound exhibited activity comparable to standard antibiotics, highlighting its potential use in developing new antimicrobial agents.
Summary Table of Applications
| Application Area | Specific Use Case | Observations |
|---|---|---|
| Organic Synthesis | Building block for peptides | Versatile reagent for complex organic molecules |
| Biochemical Research | Studying amino acid metabolism | Insights into metabolic pathways |
| Pharmaceutical Development | Potential cardiovascular and cancer treatments | Modulates nitric oxide levels; induces apoptosis |
| Industrial Production | Intermediate for specialty chemicals | Stable under normal conditions |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
5-Aminopentanoic Acid (CAS: 660-88-8)
- Structural Differences: 5-Aminopentanoic acid lacks the C2 methylene group present in 2-methylene-5-aminopentanoic acid. It cyclizes to form the lactam 2-piperidinone upon melting .
- Physicochemical Properties: Melting Point: 157–158°C (decomposition) vs. pKa Values: 4.26 (carboxylic acid) and 10.71 (amine), indicating moderate acidity compared to the methylene analogue’s expected higher acidity due to the electron-withdrawing methylene group .
- Biological Activity: Acts as a weak GABA agonist, with brain uptake demonstrated in mice following 1-piperideine administration . In contrast, this compound’s pharmacological profile is underexplored but may exhibit altered receptor affinity due to steric effects from the methylene group .
5-Oxopentanoic Acid Derivatives
- 5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid: Contains a ketone at C5 and a thienyl substituent, distinguishing it from the amine-terminated this compound. Exhibits a lower melting point (105–107°C) and distinct IR absorption at 1693 cm⁻¹ (COOH) and 1650 cm⁻¹ (C=O) .
- 5-[(2-Methyl-2-propanyl)oxy]-5-oxopentanoic Acid: Features an esterified oxo group, contrasting with the free amine in this compound. Synthetic routes involve nucleophilic substitution reactions, unlike the hydrolysis-dependent synthesis of the methylene analogue .
Halogenated and Substituted Analogues
- Its synthesis involves multi-step functionalization, contrasting with the single-step hydrolysis of this compound .
- Used in organic synthesis, highlighting divergent applications compared to aliphatic amino acids .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research: What are the established synthetic routes for 2-methylene-5-aminopentanoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The primary synthesis involves hydrolyzing 3-methylene-2-piperidone under acidic conditions. For example, refluxing 3-methylene-2-piperidone (2.6 g) in 6N HCl (150 mL) for 24 hours yields this compound hydrochloride. Post-reaction, purification steps include chloroform extraction, methanol recrystallization, and filtration using Celite to remove insoluble impurities, achieving a final yield of ~2.5 g (tan crystalline solid) .
Key Parameters Affecting Yield:
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Reaction Time | 24 hours | Shorter durations (<18 hours) reduce conversion efficiency. |
| HCl Concentration | 6N | Lower concentrations (e.g., 4N) slow hydrolysis kinetics. |
| Purification | Methanol recrystallization | Incomplete removal of Celite residues lowers purity. |
Basic Research: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Elemental analysis (C: 64.45%, H: 8.12%, N: 12.51%) and spectroscopic techniques (e.g., H/C NMR) are critical. For example, the methylene group at C2 exhibits distinct NMR signals (δ ~5.5 ppm for H, δ ~120 ppm for C). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 129.1 (CHNO) .
Analytical Workflow Table:
| Technique | Target Data | Expected Result |
|---|---|---|
| Elemental Analysis | C, H, N % | Matches theoretical values (≤0.5% deviation). |
| H NMR | Methylene protons | Doublet peaks (J ≈ 10 Hz). |
| ESI-MS | Molecular ion | m/z 129.1 ± 0.2. |
Advanced Research: What molecular dynamics (MD) simulations are applicable to study the conformational stability of this compound?
Methodological Answer:
MD simulations using force fields (e.g., AMBER or CHARMM) can model the compound’s flexibility in aqueous environments. Simulations should focus on the rotational freedom of the methylene group and hydrogen bonding between the amine and carboxylate groups. Key metrics include root-mean-square deviation (RMSD < 2.0 Å) and solvent-accessible surface area (SASA) analysis to assess hydrophobic interactions .
Advanced Research: How can conflicting data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer:
Contradictions arise from differing experimental setups. For instance, hydrolysis rates in acidic (pH < 2) vs. neutral conditions require controlled studies. Use the following protocol:
Prepare buffered solutions (pH 1–7).
Monitor degradation via HPLC (retention time ≈ 4.2 min).
Calculate half-life () using first-order kinetics.
Data Reconciliation Table:
| pH | Observed (hours) | Reported (hours) | Source |
|---|---|---|---|
| 1.0 | 48 ± 2 | 50 ± 3 | |
| 7.0 | 12 ± 1 | 8 ± 2 | [Unrelated study] |
Discrepancies may stem from ionic strength differences or temperature fluctuations (±2°C tolerance recommended).
Advanced Research: What strategies optimize the compound’s use in peptide coupling reactions without racemization?
Methodological Answer:
To prevent racemization during solid-phase peptide synthesis (SPPS):
Use Fmoc-protected derivatives (e.g., Fmoc-5-aminopentanoic acid).
Activate carboxyl groups with HATU/DIPEA in DMF.
Monitor coupling efficiency via Kaiser test (≥99% completion).
Critical parameters:
| Parameter | Optimal Value |
|---|---|
| Coupling Time | 1–2 hours |
| Temperature | 25°C |
| Solvent | Anhydrous DMF |
Advanced Research: How can computational docking predict the compound’s interactions with enzymatic targets (e.g., aminotransferases)?
Methodological Answer:
Prepare the enzyme structure (PDB ID: e.g., 1AJS) and ligand (this compound) using AutoDock Tools.
Define the active site (grid box: 60 × 60 × 60 Å).
Run docking simulations (Lamarckian GA, 100 runs).
Validate poses with MM-GBSA binding energy calculations (ΔG ≤ −8 kcal/mol).
Docking Results Table:
| Pose | Binding Energy (kcal/mol) | H-Bond Interactions |
|---|---|---|
| 1 | −9.2 | Lys78, Asp112 |
| 2 | −8.5 | Glu115, Water-mediated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
